![molecular formula C₂₅H₂₂O₁₀ B1146174 Silybin CAS No. 802918-57-6](/img/structure/B1146174.png)
Silybin
説明
Synthesis Analysis
The synthesis and modification of silybin have been subjects of scientific research aimed at enhancing its solubility, bioavailability, and biological activity. Advances in the structural modification of silybin to produce derivatives with improved pharmacological profiles highlight the importance of silybin as a lead compound for drug discovery. The development of optically pure silybin diastereomers and their significant biological properties, particularly in receptor studies, underscore the potential for silybin-based therapies (Li, 2009).
Molecular Structure Analysis
The molecular structure of silybin comprises a flavonolignan skeleton, which is responsible for its diverse pharmacological activities. The structural complexity of silybin allows for interactions with various molecular targets, including enzymes, receptors, and DNA, influencing multiple signaling pathways. This structural versatility is fundamental to silybin's antioxidative, anticancer, and cytoprotective activities, with recent studies revealing its role in modulating cell signaling pathways, such as NF-kappaB and EGFR-MAPK/ERK1/2 (Gažák, Walterová, & Křen, 2007).
Chemical Reactions and Properties
Silybin's chemical reactions primarily involve its antioxidant properties, where it scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative stress. Its interaction with drug transporters and receptors, such as P-glycoproteins and estrogenic receptors, further illustrates its complex chemical behavior. These interactions contribute to silybin's therapeutic effects, including its ability to modulate drug resistance and influence hormonal pathways (Křen & Walterová, 2005).
Physical Properties Analysis
Silybin's physical properties, including poor water solubility and low bioavailability, have been major obstacles in its clinical application. Research into the formulation of silybin, including complexation with phosphatidylcholine to form phytosomes, aims to enhance its oral bioavailability and therapeutic efficacy. These formulation strategies not only improve silybin's pharmacokinetic profile but also its pharmacodynamic properties, making it a more effective therapeutic agent (Kidd & Head, 2005).
Chemical Properties Analysis
The chemical properties of silybin, characterized by its flavonolignan structure, contribute to its broad pharmacological actions. Its ability to interact with cellular and molecular targets through various mechanisms, such as antioxidant activity, modulation of cell signaling, and effects on drug transporters, underscores the chemical versatility of silybin. This versatility is pivotal to its application in treating a wide range of conditions, from liver diseases to cancer (Surai, 2015).
科学的研究の応用
Hepatoprotection and Anti-Cancer Activities : Silybin and silymarin are primarily known for their hepatoprotective properties. They have shown promise in a range of illnesses affecting different organs, including the prostate, lungs, CNS, kidneys, pancreas, and skin. Their cytoprotective activity is mainly due to antioxidative and radical-scavenging properties. Additionally, silybin has been identified to have anticancer, canceroprotective, and hypocholesterolemic activities, including proapoptotic activity in pre-cancerogenic cells and anti-angiogenic properties. This positions silymarin preparations closer to potential application in cancer treatment (Gazak, Walterová, & Křen, 2007).
Chemistry and Derivatives of Silybin : Research has led to the development of several semisynthetic derivatives of silybin to modulate its biological activities or improve its physical properties, such as solubility. A key advancement in silybin chemistry was the determination of the absolute configurations of its diastereomers and the development of methods for their separation (Biedermann, Vavříková, Cvak, & Křen, 2014).
Diabetes Management : Engineered silybin nanoparticles have shown significant potential in experimental diabetes management. These nanoparticles exhibit high silybin encapsulation efficiency and have been effective in reducing blood glucose levels to near-normal values, possibly due to improved silybin dissolution and passive transport in the nanoscale (Das et al., 2014).
Gynecological Malignancies : Silybin has demonstrated antiproliferative activity on human ovarian and breast cancer cell lines. It also shows potential in enhancing the effect of chemotherapeutic drugs like cisplatin and doxorubicin, indicating a synergistic action that could be beneficial for treating gynecological tumors (Scambia et al., 1996).
Pharmacokinetics and Bioavailability : Understanding the metabolism, pharmacokinetics, and potential drug-drug interactions of silybin is crucial for its therapeutic use. Silybin interacts with cytochrome P450s, and its main biotransformation route is identified as conjugation, which is stereospecific in the case of silybin (Křen, Marhol, Purchartová, Gabrielova, & Modriansky, 2013).
Nanotechnology-Based Drug Delivery : To overcome challenges like poor water solubility and bioavailability, nanotechnology-based drug delivery systems for silybin have been developed. These include nanosuspensions, micelles, nanoparticles, and nano-emulsions, enhancing the efficiency of silybin (Wang, Zhang, Wang, & Zhang, 2014).
将来の方向性
Silybin has shown potential in inhibiting antibiotic resistance within bacterial isolates, potentially through the regulation of gene expression and plausible binding to target proteins . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-DBMPWETRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silybin | |
CAS RN |
65666-07-1, 36804-17-8, 802918-57-6 | |
Record name | Silymarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silybin (mixture of Silybin A and Silybin B) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 802918-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。